molecular formula C8H18Cl2F2N2 B1412697 C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride CAS No. 2208654-95-7

C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride

Cat. No. B1412697
CAS RN: 2208654-95-7
M. Wt: 251.14 g/mol
InChI Key: WZGRINULUXCDNU-UHFFFAOYSA-N
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Description

“C-[1-(2,2-Difluoroethyl)-piperidin-2-yl]-methylamine dihydrochloride” is a chemical compound with the molecular formula C8H16F2N2.2ClH . It has a molecular weight of 251.15 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16F2N2.2ClH/c9-8(10)6-12-3-1-7(5-11)2-4-12;;/h7-8H,1-6,11H2;2*1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 251.15 .

Scientific Research Applications

Synthesis and Antidepressant Activity

  • Researchers have synthesized several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, starting from methylamine and ethyl acrylate, to evaluate their antidepressant activity. These compounds showed fluoxetine-like antireserpine and anorexigenic activity (Kumar et al., 2004).

Molecular Interaction Studies

  • The molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor, were studied using molecular orbital methods. This research contributes to understanding the steric binding interactions with the receptor (Shim et al., 2002).

Crystallographic Studies

  • A crystallographic study of 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate provided insights into the molecular structure and hydrogen-bond interactions, contributing to the understanding of the molecular conformation in solid-state (Jasinski et al., 2009).

Analytical Methods in Environmental Studies

  • Research on the determination of aliphatic amines like methylamine and piperidine in waste water and surface water involved derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride. This study is significant for environmental monitoring and analysis (Sacher et al., 1997).

Drug Synthesis and Bioactivity Studies

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors were developed. These derivatives have shown potential as antidepressants (Vacher et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-(2,2-difluoroethyl)piperidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2.2ClH/c9-8(10)6-12-4-2-1-3-7(12)5-11;;/h7-8H,1-6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGRINULUXCDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)CC(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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